

Methyl 4-hydroxypicolinate stability and degradation profile

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Compound of Interest

Compound Name: **Methyl 4-hydroxypicolinate**

Cat. No.: **B1642639**

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An In-depth Technical Guide to the Stability and Degradation Profile of **Methyl 4-hydroxypicolinate**

Introduction

Methyl 4-hydroxypicolinate is a pyridine derivative featuring both a methyl ester and a hydroxyl group on the pyridine ring. Its chemical structure (Molecular Formula: $C_7H_7NO_3$) presents multiple reactive sites, making a thorough understanding of its stability essential for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.^{[1][2]} The presence of both an ester and a phenolic hydroxyl group on a heterocyclic aromatic ring suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability and degradation profile of **methyl 4-hydroxypicolinate**. It provides field-proven insights into its degradation pathways, methodologies for conducting robust stability assessments, and the rationale behind experimental design, ensuring scientific integrity and practical applicability.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the molecule's properties is critical before assessing its stability. **Methyl 4-hydroxypicolinate** exists in tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone forms.^[3]

Table 1: Physicochemical Properties of **Methyl 4-hydroxypicolinate**

Property	Value	Source(s)
CAS Number	473269-77-1	[1][2]
Molecular Formula	C ₇ H ₇ NO ₃	[1][2]
Molecular Weight	153.14 g/mol	[1]
IUPAC Name	Methyl 4-hydroxypyridine-2-carboxylate	[3]
Synonyms	4-Hydroxy-pyridine-2-carboxylic acid methyl ester	[3]

Recommended Storage and Handling

The intrinsic stability of **methyl 4-hydroxypicolinate** dictates specific storage conditions to minimize degradation over time. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

- Temperature: Store at refrigerated temperatures (e.g., 4°C) or frozen (-20°C).[1][4]
- Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.[1]
- Light: Protect from light to avoid photolytic degradation.[5]

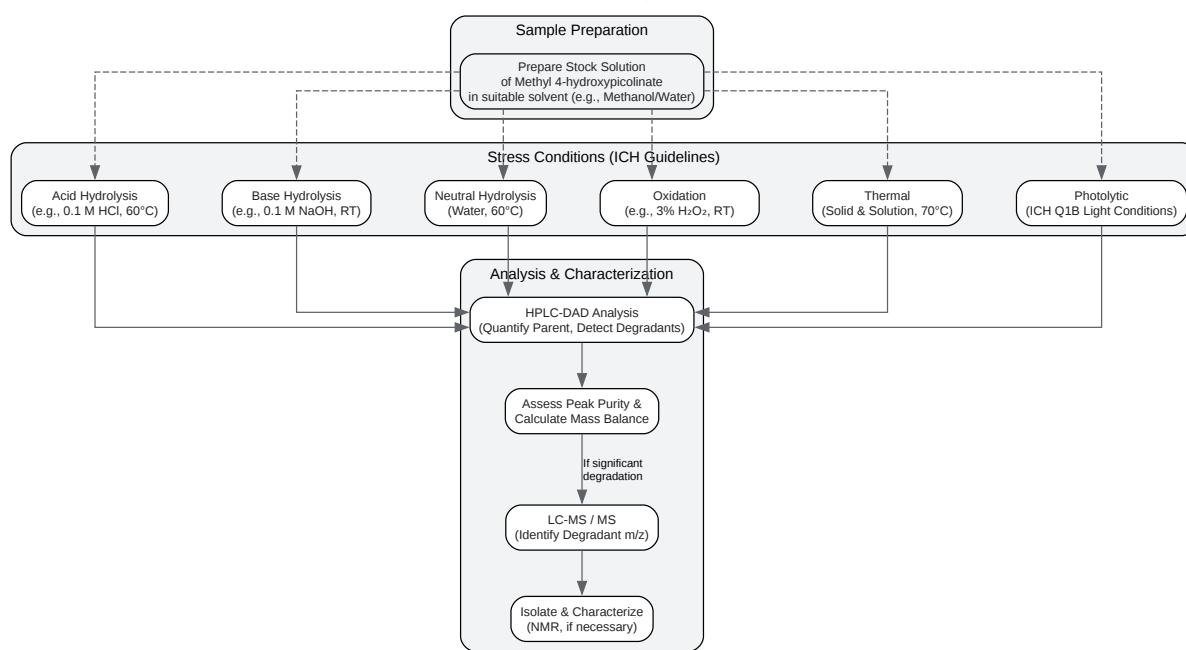
Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability. By intentionally exposing the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, and intense light), we can rapidly identify likely degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.[6] Studies on related pyridine derivatives have shown they can be highly sensitive to alkaline and acidic conditions, oxidation, and light, underscoring the necessity of this approach.[7]

General Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to investigating the degradation profile of **methyl 4-hydroxypicolinate**.

Figure 1. Forced Degradation Experimental Workflow



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Caption: A logical workflow for conducting forced degradation studies.

Major Degradation Pathways and Mechanisms

The degradation of **methyl 4-hydroxypicolinate** is primarily dictated by the reactivity of its ester functional group and the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway due to the presence of the methyl ester. The reaction involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol. This process is highly pH-dependent.

- Mechanism:
 - Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
 - Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. This pathway is generally much faster and irreversible compared to acid-catalyzed hydrolysis. Pyridine derivatives are known to be particularly unstable in alkaline media.^[7] The degradation of similar esters, like parabens, proceeds via hydrolysis of the ester bond to form the corresponding carboxylic acid.^{[8][9][10]}

Figure 2. Primary Hydrolytic Degradation Pathway

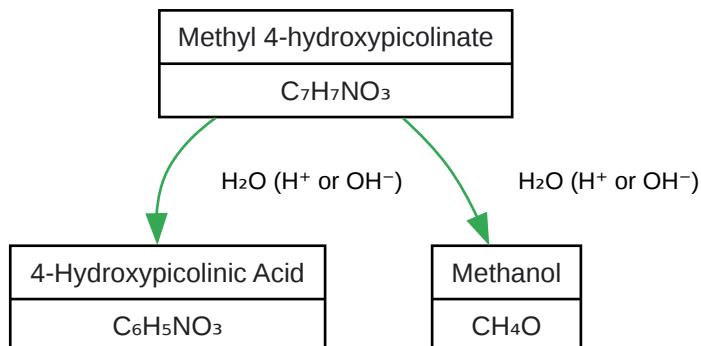
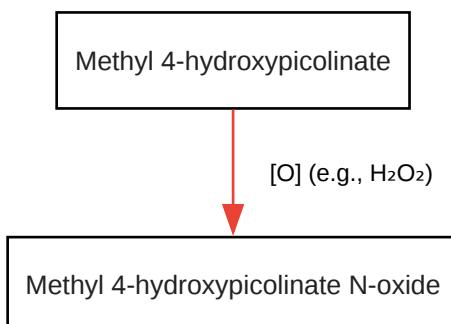


Figure 3. Potential Oxidative Degradation (N-Oxidation)

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